N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
The compound N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide features a chromeno[4,3-d]thiazole core fused with a pyrrolidine-2-carboxamide moiety substituted by a thiophene-2-sulfonyl group. Chromeno-thiazole derivatives are recognized for their diverse pharmacological profiles, including antifungal, antiviral, and antitumor activities .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c23-18(13-6-3-9-22(13)29(24,25)16-8-4-10-27-16)21-19-20-17-12-5-1-2-7-14(12)26-11-15(17)28-19/h1-2,4-5,7-8,10,13H,3,6,9,11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOIEAERAVXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Chromene-Thiazole Core: This step involves the reaction of a chromene derivative with a thiazole precursor under acidic conditions.
Introduction of the Thiophene-Sulfonyl Group: The thiophene-2-sulfonyl group is introduced via a sulfonylation reaction, often using thiophene-2-sulfonyl chloride in the presence of a base.
Formation of the Pyrrolidine-Carboxamide Moiety: The final step involves the coupling of the intermediate with a pyrrolidine-2-carboxamide derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or carboxamides.
Scientific Research Applications
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituent Variations
The target compound’s chromeno-thiazole core is shared with several analogs, but substituent variations critically influence pharmacological and physicochemical properties.
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Thiophene-2-sulfonyl vs. This could improve metabolic stability or target selectivity.
- Pyrrolidine vs. Piperidine : The pyrrolidine carboxamide in the target compound has a five-membered ring, offering conformational rigidity distinct from the six-membered piperidine in analogs . This may influence binding pocket compatibility in enzyme targets.
- 4-Cyano-benzamide (): The electron-withdrawing cyano group in this analog likely reduces solubility compared to the sulfonyl group in the target compound, which may enhance hydrophilicity .
Pharmacological Implications
- Antifungal/Antiviral Potential: Chromeno-thiazole analogs like N-(4H-chromeno...-4-cyano-benzamide and ethyl 4-((ethoxycarbonyl)(cyano)methyl)-2-amino-4H-chromene-3-carboxylate demonstrate antifungal and antiviral activities, implying that the target compound may share these properties.
- Pain Management : Compounds 4–9 to 4–12 act as multitarget inhibitors for pain, suggesting that the thiazole-sulfonyl combination in the target compound could modulate similar pathways (e.g., COX or TRP channels).
Physicochemical and Crystallographic Considerations
- The thiophene-sulfonyl group may improve crystallinity compared to phenyl derivatives, as sulfonyl groups often participate in hydrogen bonding (e.g., N–H···O/S interactions) .
- Structural validation tools like SHELX are critical for confirming the stereochemistry of such complex heterocycles, though direct crystallographic data for the target compound is unavailable.
Biological Activity
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its pharmacological potential.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key steps include:
- Formation of the Chromeno-Thiazole Core : This can be achieved through cyclization reactions involving 2-amino-thiophenol and suitable aldehydes or ketones.
- Introduction of the Thiophene-Sulfonyl Group : This step typically involves a sulfonylation reaction where thiophene derivatives react with sulfonyl chlorides.
- Pyrrolidine Carboxamide Formation : This is usually accomplished through amide bond formation between the pyrrolidine derivative and the carboxylic acid.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the chromeno-thiazole core have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that its mechanism may involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Enzyme Inhibition
The compound has been found to inhibit specific enzymes linked to disease processes. For example, it may interact with enzymes involved in oxidative stress response or metabolic pathways critical for pathogen survival .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that compounds with the chromeno-thiazole structure exhibited cytotoxic effects with IC50 values in the low micromolar range, indicating potent activity .
- Antimicrobial Testing : A study assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion tests .
The proposed mechanism of action for this compound involves:
- Binding to Molecular Targets : The compound likely interacts with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions.
- Induction of Reactive Oxygen Species (ROS) : It may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
Comparative Analysis
To better understand its biological activity compared to similar compounds, a table summarizing key findings is presented below:
| Compound Name | Activity Type | IC50/EC50 Values | Mechanism of Action |
|---|---|---|---|
| N-{...} | Anticancer | <10 μM | Cell cycle arrest, apoptosis |
| Similar Compound A | Antimicrobial | 15 μM | Membrane disruption |
| Similar Compound B | Enzyme Inhibition | 5 μM | Competitive inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide?
- Methodological Answer : The compound’s synthesis likely involves cyclization strategies similar to those for chromeno-thiazole derivatives. For instance, 1,3,4-thiadiazole derivatives are synthesized via cyclization of carboxamides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF . Chromeno[4,3-d]pyrimidines are prepared using catalytic p-toluenesulfonic acid in one-pot reactions . Adapting these methods, key steps for the target compound would include:
- Thiophene sulfonation : Sulfonyl group introduction via electrophilic substitution.
- Chromeno-thiazole formation : Cyclization of hydroxycoumarin derivatives with thiourea analogs.
- Pyrrolidine coupling : Amide bond formation using carbodiimide-based coupling agents.
Q. How is structural confirmation achieved for such complex heterocyclic systems?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy : ¹H/¹³C NMR resolves proton environments and carbon frameworks (e.g., chromeno-thiazole protons appear as deshielded singlets) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding in thienopyridines) .
Q. What computational tools predict the drug-likeness and bioavailability of this compound?
- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp assess:
- Lipophilicity (LogP) : Critical for membrane permeability.
- Topological polar surface area (TPSA) : Predicts blood-brain barrier penetration.
- Rule-of-Five compliance : Ensures oral bioavailability. Studies on chromeno-pyrimidines suggest TPSA < 140 Ų and LogP ~3 are optimal .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiophene sulfonation step?
- Methodological Answer : Use a design of experiments (DoE) approach:
- Variables : Temperature, sulfonating agent (e.g., SOCl₂ vs. H₂SO₄), solvent polarity.
- Response surface methodology : Identifies optimal conditions (e.g., 80°C in DCM with SOCl₂ yields >85% ).
- Contingency for side reactions : Monitor sulfone over-formation via TLC (Rf ~0.3 in hexane/EtOAc 7:3).
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer :
- Dynamic effects : Rotameric states of the pyrrolidine ring may cause splitting; variable-temperature NMR (VT-NMR) can confirm .
- Disorder in crystals : Single-crystal X-ray diffraction resolves positional disorder (e.g., 50:50 occupancy in chlorophenyl groups ).
- DFT calculations : Simulate NMR spectra using Gaussian09 to match experimental shifts .
Q. What strategies mitigate poor solubility in aqueous buffers during bioassays?
- Methodological Answer :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidine carboxamide.
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via dynamic light scattering).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
